molecular formula C26H26ClN3O2 B11202232 4-[9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline

4-[9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline

Cat. No.: B11202232
M. Wt: 448.0 g/mol
InChI Key: GACKBCGBQGSCSV-UHFFFAOYSA-N
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Description

N-{4-[9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine is a complex organic compound with a unique structure that includes a chloro-substituted pyrazolo[1,5-c][1,3]benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro and ethoxy groups: These groups are introduced through substitution reactions using appropriate reagents.

    Coupling with N,N-dimethylamine: The final step involves coupling the intermediate with N,N-dimethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{4-[9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Research: The compound can be used as a tool to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of N-{4-[9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine stands out due to its specific substitution pattern and the presence of both chloro and ethoxy groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C26H26ClN3O2

Molecular Weight

448.0 g/mol

IUPAC Name

4-[9-chloro-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline

InChI

InChI=1S/C26H26ClN3O2/c1-4-31-21-12-7-17(8-13-21)23-16-24-22-15-19(27)9-14-25(22)32-26(30(24)28-23)18-5-10-20(11-6-18)29(2)3/h5-15,24,26H,4,16H2,1-3H3

InChI Key

GACKBCGBQGSCSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)N(C)C

Origin of Product

United States

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